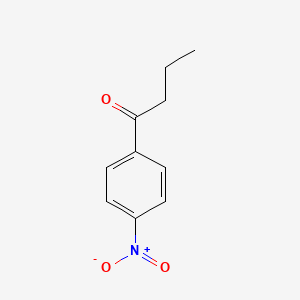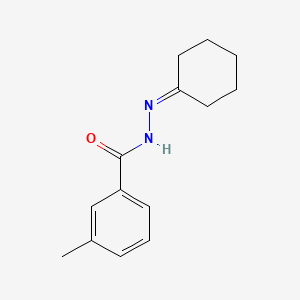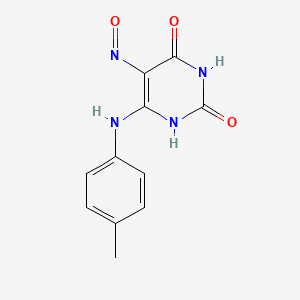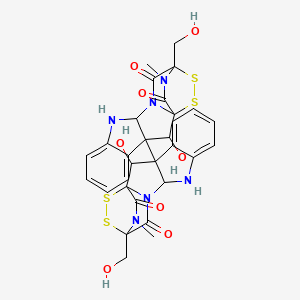
Melinacidin IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melinacidin IV is a natural product belonging to the class of epipolythiodioxopiperazines. It is produced by various fungi, including Acrostalagmus luteoalbus and Westerdykella reniformis . This compound has garnered attention due to its potent antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melinacidin IV is typically isolated from fungal cultures. The fermentation process involves growing the fungi in a suitable medium, followed by extraction and purification . The isolation process often includes paper and thin-layer chromatography to separate this compound from other related compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of fungi such as Acrostalagmus luteoalbus. The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Melinacidin IV undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Melinacidin IV has a wide range of scientific research applications:
Mechanism of Action
Melinacidin IV exerts its effects by inhibiting the synthesis of nicotinic acid in bacterial cells . It blocks the conversion of quinolinic acid to nicotinate ribonucleotide by interfering with the enzyme quinolinate phosphoribosyl-transferase . This inhibition disrupts the bacterial metabolic pathway, leading to cell death.
Comparison with Similar Compounds
Melinacidin IV is similar to other epipolythiodioxopiperazines such as chaetocin and verticillin A . it is unique in its specific inhibitory effects on nicotinic acid biosynthesis . Other similar compounds include melinacidin II and melinacidin III, which are isomeric to chaetocin and verticillins A and B .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties and potent biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
37934-52-4 |
|---|---|
Molecular Formula |
C30H28N6O8S4 |
Molecular Weight |
728.8 g/mol |
IUPAC Name |
2-hydroxy-3-[2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14-(hydroxymethyl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O8S4/c1-33-23(43)29-17(39)27(13-7-3-5-9-15(13)31-19(27)35(29)21(41)25(33,11-37)45-47-29)28-14-8-4-6-10-16(14)32-20(28)36-22(42)26(12-38)34(2)24(44)30(36,18(28)40)48-46-26/h3-10,17-20,31-32,37-40H,11-12H2,1-2H3 |
InChI Key |
VGJIEAUSEFTEPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C23C(C4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


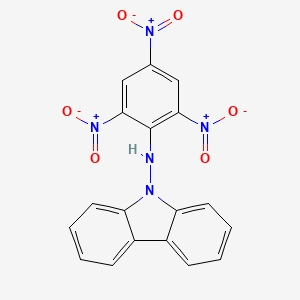
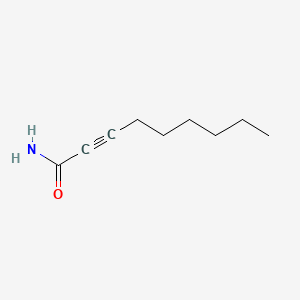
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
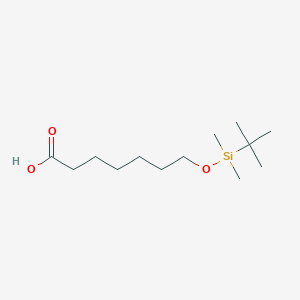

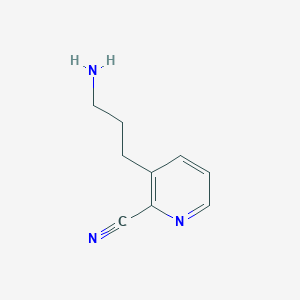
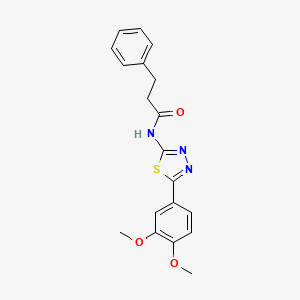
![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
